molecular formula C20H23BrN4O B11673325 2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(2-bromophenyl)methylidene]acetohydrazide

2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(2-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11673325
M. Wt: 415.3 g/mol
InChI Key: UNVUFZLIYQYQOT-HMAPJEAMSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(2-bromophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(2-bromophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-benzylpiperazine with acetohydrazide, followed by the introduction of the bromophenylmethylidene group under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(2-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(2-bromophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(2-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)ethanamine
  • 2-(4-methylpiperazin-1-yl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(2-bromophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its bromophenylmethylidene group, in particular, contributes to its reactivity and biological activity.

Properties

Molecular Formula

C20H23BrN4O

Molecular Weight

415.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O/c21-19-9-5-4-8-18(19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14-

InChI Key

UNVUFZLIYQYQOT-HMAPJEAMSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=CC=C3Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3Br

Origin of Product

United States

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